Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Description

Detailed Research Findings

Molecular Mechanisms in Osteoclast Regulation

Osteostatin inhibits osteoclast differentiation through transcriptional and post-translational mechanisms:

- Downregulation of NFATc1 : Reduces nuclear translocation of the master osteoclast transcription factor.

- Suppression of Osteoclast Markers : Decreases mRNA levels of cathepsin K, OSCAR, and RANK.

- PKC-Mediated Signaling : Activates PKC isoforms, which indirectly modulate osteoclastogenesis.

Experimental Evidence

Osteogenic Effects on Bone Formation

Osteostatin enhances osteoblast function and bone matrix mineralization:

- VEGFR2 Transactivation : Increases osteoblast proliferation and survival via VEGF-independent pathways.

- Upregulation of Osteogenic Genes : Promotes osteocalcin (OC) and osteoprotegerin (OPG) expression in human osteoblasts.

- Bone Healing : Accelerates fracture repair in diabetic models by restoring trabecular bone volume.

Key Experimental Outcomes

Species-Specific Activities

While osteostatin’s sequence is conserved, functional responses vary across species:

Properties

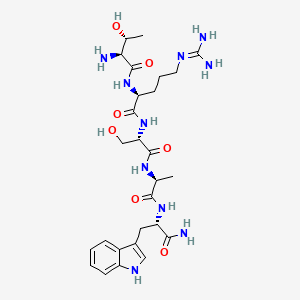

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQSOPRLNRSQRD-TWGJCYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and First Amino Acid Attachment

The resin is swelled in dichloromethane (DCM) for 30 minutes before coupling the first amino acid. Boc-Orn(Fmoc)-OH is commonly used as the initial residue for macrocyclic peptides, dissolved in DCM with 2,4,6-collidine to facilitate nucleophilic substitution at the resin’s chlorotrityl group. A stoichiometric ratio of 1:1.2 (resin:amino acid) ensures optimal loading, with reactions proceeding for 8–24 hours at room temperature. Excess reagents are removed via sequential washes with DCM and dimethylformamide (DMF).

Table 1: Resin Loading Conditions for Osteostatin (1-5) Amide

| Parameter | Specification |

|---|---|

| Resin Type | Rink amide MBHA (0.1 mmol scale) |

| Swelling Solvent | DCM (30 min) |

| Coupling Agent | 2,4,6-Collidine (0.3 mL) |

| Reaction Time | 8–24 h |

| Wash Protocol | 4× DCM, 4× DMF |

Sequential Amino Acid Coupling and Deprotection

Following resin loading, iterative Fmoc deprotection and amino acid couplings extend the peptide chain. Automated synthesizers or manual coupling (“hand coupling”) are employed, with HCTU or HATU/HOAt as coupling agents. Each cycle involves:

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 10 minutes) removes the Fmoc group.

-

Amino Acid Activation : 4 equivalents of HCTU or HATU with 8 equivalents of DIPEA in DMF.

-

Coupling Reaction : 45-minute agitation at room temperature.

For Osteostatin (1-5) amide (sequence: H-Val-Ser-Glu-Ile-Gln-NH2), coupling efficiency exceeds 98% per step when monitored via Kaiser test.

Side-Chain Deprotection and Cleavage

After chain assembly, global deprotection removes acid-labile side-chain protecting groups (e.g., tert-butyl for Glu, Trt for Gln). A cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is applied for 2–4 hours. The peptide is precipitated in cold diethyl ether, yielding a crude product with >85% purity.

Table 2: Cleavage Conditions for Osteostatin (1-5) Amide

| Component | Volume Ratio | Role |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | Deprotection agent |

| Water | 2.5% | Scavenger |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |

| Reaction Time | 2–4 h |

Amidation and Cyclization Strategies

The C-terminal amidation is intrinsic to Rink amide resin, which releases the peptide as an amide upon cleavage. For non-resin-based methods, the patent US3200150A describes amide formation via phosphorous trichloride-mediated coupling of carboxylic acids and amines. However, this method is less common in peptide synthesis due to harsh conditions (refluxing hydrocarbons, HCl evolution) compared to SPPS.

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients (0.1% TFA) achieves >98% purity. Mass spectrometry (MALDI-TOF or ESI) confirms the molecular weight (618.69 Da) and sequence.

Table 3: HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Gradient | 5–60% acetonitrile in 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV 220 nm |

Challenges and Optimization

Common issues include aspartimide formation at the Glu-Ile junction and incomplete amidation. Adding 0.1 M hydroxybenzotriazole (HOBt) during coupling reduces side reactions . For scale-up, microwave-assisted SPPS reduces cycle times by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Osteostatin (1-5) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU, or DIC are commonly used in the coupling steps during synthesis.

Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.

Cleavage Reagents: A mixture of TFA, water, and scavengers like TIS (triisopropylsilane) is used to cleave the peptide from the resin.

Major Products Formed

The primary product formed is the Osteostatin (1-5) amide peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Scientific Research Applications

Osteostatin (1-5) amide has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in bone metabolism and its potential to inhibit osteoclastic bone resorption.

Medicine: Explored as a therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

Industry: Utilized in the development of bone health supplements and pharmaceuticals

Mechanism of Action

Osteostatin (1-5) amide exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. The exact molecular pathways involved include the inhibition of protein kinase C activity and modulation of intracellular calcium levels .

Comparison with Similar Compounds

Table 1: Key Features of Osteostatin (1-5) Amide and Related Compounds

Key Observations :

Amidation Enhances Stability: The amide group in Osteostatin (1-5) amide improves resistance to proteolytic degradation compared to the non-amidated form, making it more suitable for therapeutic applications .

Species Conservation : Osteostatin (1-5) amide’s sequence (TRSAW) is conserved across mammals, suggesting a critical evolutionary role in bone homeostasis . In contrast, Osteocalcin (7-19) exhibits human-specific activity due to sequence variations in other species .

Mechanistic Divergence : While both Osteostatin (1-5) amide and Parathyroid Hormone (3-34) modulate bone metabolism, the former directly inhibits osteoclasts, whereas the latter acts as a PTH antagonist .

Pharmacological and Pharmacokinetic Profiles

Table 2: Comparative Pharmacological Data

Key Findings :

- Potency : Osteostatin (1-5) amide’s EC₅₀ of 10⁻¹⁵ M surpasses most bone-targeting compounds, including statins (e.g., Lovastatin requires 5 mg/kg for efficacy) .

- Species-Specific PK : Rabbit studies show Osteostatin (1-5) amide has a half-life of ~6 hours, aligning with human pharmacokinetic profiles observed for similar peptides . In contrast, Neuropeptide Y (3-36) exhibits rapid clearance across species .

Evolutionary and Structural Insights

- Sequence Conservation : Alignment studies of mammalian PrP proteins (Figure 1 in ) reveal that critical functional domains, like the CT3D region, are conserved in Osteostatin (1-5) amide across species. This conservation supports its cross-species efficacy .

- Structural Homology: Bovine plasminogen shares >90% sequence identity with human and rabbit counterparts, mirroring the high homology observed in Osteostatin (1-5) amide across mammals .

Biological Activity

Osteostatin (1-5) amide is a peptide derived from parathyroid hormone-related peptide (PTHrP) that has garnered attention for its diverse biological activities across various species, including humans, bovines, dogs, horses, mice, rabbits, and rats. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, effects on bone metabolism, and potential therapeutic applications.

Chemical Structure

Osteostatin (1-5) amide is characterized by the following amino acid sequence:

- Sequence : H-Thr-Arg-Ser-Ala-Trp-NH₂

This structure plays a crucial role in its biological functions, particularly in modulating signaling pathways related to inflammation and bone metabolism.

Anti-inflammatory Effects

Recent studies have highlighted osteostatin's significant anti-inflammatory properties. In a model of gouty arthritis, osteostatin was shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18. The treatment with osteostatin resulted in:

- Reduction in Cytokine Levels : Osteostatin administration led to significant decreases in cytokine levels in peritoneal macrophages stimulated by lipopolysaccharide (LPS) and ATP. For instance:

- Inhibition of NF-κB Activation : Osteostatin decreased the phosphorylation of NF-κB p65 subunit, indicating its role in inhibiting inflammatory signaling pathways .

Table 1: Effects of Osteostatin on Cytokine Production

| Cytokine | Control Level | Osteostatin Level | % Inhibition |

|---|---|---|---|

| IL-1β | High | Low | 58% |

| IL-18 | High | Very Low | ~100% |

| TNF-α | High | Low | 90% |

| IL-6 | High | None | 100% |

Osteostatin exerts its effects through several mechanisms:

- Caspase-1 Inhibition : It significantly reduces caspase-1 activation, which is crucial for the maturation of pro-inflammatory cytokines .

- Reactive Oxygen Species (ROS) Reduction : Osteostatin treatment led to a marked reduction in mitochondrial ROS production, suggesting antioxidant properties that may contribute to its anti-inflammatory effects .

- Nrf2 Upregulation : Osteostatin has been implicated in the upregulation of Nrf2 expression, a key regulator of antioxidant responses .

Effects on Bone Metabolism

Osteostatin also plays a role in bone metabolism. Studies have shown that it can enhance osteoblast differentiation and mineralization when combined with zinc ions in mesoporous bioactive glass scaffolds. This combination promotes the expression of osteogenic markers such as RUNX2 and alkaline phosphatase (ALP) in human mesenchymal stem cells (hMSCs) .

Table 2: Osteogenic Effects of Osteostatin with Zinc

| Treatment | RUNX2 Expression | ALP Activity |

|---|---|---|

| Control | Low | Low |

| Zinc Alone | Moderate | Moderate |

| Osteostatin + Zinc | High | High |

Case Studies

Several animal models have been utilized to investigate the therapeutic potential of osteostatin:

- Gouty Arthritis Model : In this model, osteostatin demonstrated significant anti-inflammatory effects through reduced leukocyte migration and cytokine release. The results indicate its potential as a therapeutic agent for inflammatory conditions .

- Bone Regeneration Studies : In studies involving hMSCs cultured on bioactive scaffolds enriched with osteostatin and zinc, enhanced bone regeneration was observed. This suggests that osteostatin could be beneficial for applications in bone tissue engineering .

Q & A

Q. What is the mechanism of action of Osteostatin (1-5) amide in inhibiting osteoclastic bone resorption?

Osteostatin (1-5) amide (TRSAW-NH₂) acts as a competitive antagonist of parathyroid hormone-related protein (PTHrP), binding to osteoclast-specific receptors to disrupt RANKL signaling. Its EC₅₀ of 10⁻¹⁵ M in vitro reflects ultra-high affinity for PTH1R receptors, suppressing intracellular cAMP and Ca²⁺ oscillations critical for osteoclast differentiation . Key validation methods include:

- TRAP staining to quantify osteoclast activity.

- cAMP ELISA to measure receptor-mediated signaling.

- Co-culture assays with osteoblasts/osteoclasts to model bone remodeling.

Q. How does the conserved TRSAW sequence across species (human, bovine, mouse) impact cross-reactivity in preclinical models?

The TRSAW sequence is 100% conserved in PTHrP(107-111) across mammals, enabling interspecies reactivity. However, peptide stability varies due to species-specific protease activity. For example:

Q. What are optimal storage and reconstitution protocols for Osteostatin (1-5) amide?

- Storage : Lyophilized peptide stable at -20°C for 24 months; reconstituted solutions in DMSO retain activity for ≤1 month at -20°C (avoid freeze-thaw cycles) .

- Reconstitution : Prepare 10 mM stock in anhydrous DMSO, then dilute in PBS + 0.1% BSA to prevent aggregation. For in vivo studies, use ≤2% DMSO in saline to minimize solvent toxicity .

Advanced Research Questions

Q. How to resolve discrepancies in EC₅₀ values between in vitro (10⁻¹⁵ M) and in vivo (10⁻⁹ M) studies?

The 6-log difference arises from:

- Protein binding : Serum albumin reduces free peptide bioavailability by 90% in vivo .

- Tissue penetration : Bone marrow bioavailability is 5–10% of plasma levels due to endothelial barriers . Mitigation : Use pharmacokinetic modeling to adjust dosing (e.g., 0.1 mg/kg IV bolus + 0.02 mg/kg/hr infusion in rats) .

Q. What experimental designs address species-specific differences in Osteostatin response?

Q. How to validate target specificity when off-target effects are observed at >10⁻⁷ M concentrations?

- Kinase profiling : Screen against 468 kinases (e.g., DiscoverX Panel) to exclude MAPK/PKC activation.

- CRISPR PTH1R-KO models : Confirm loss of osteoclast inhibition in KO cells .

- SPR analysis : Measure binding kinetics (KD < 1 pM for PTH1R vs. >1 μM for off-targets) .

Q. What controls are critical for in vivo studies of Osteostatin in bone metastasis models?

- Negative control : Scrambled peptide (e.g., WATSR-NH₂) at equivalent molarity.

- Positive control : Alendronate (1 mg/kg, weekly) to benchmark anti-resorptive efficacy.

- Endpoint validation : Dual-energy X-ray absorptiometry (DXA) and histomorphometry for bone density/turnover .

Data Contradiction Analysis

Q. Why do some studies report pro-osteogenic effects while others emphasize anti-resorptive activity?

Context-dependent effects arise from:

- Dose dependency : ≤10⁻¹² M enhances osteoblast ALP activity via BMP-2 crosstalk; ≥10⁻⁹ M inhibits osteoclasts .

- Cell type specificity : Primary osteoblasts vs. RAW264.7-derived osteoclasts show divergent signaling . Solution : Use single-cell RNA-seq to map PTH1R/GPCR expression gradients in heterogeneous bone cultures.

Q. How to interpret conflicting data on renal toxicity in canine vs. rodent models?

Dogs exhibit 3-fold higher renal clearance (CLrenal = 0.8 L/hr/kg) than rats (0.25 L/hr/kg), correlating with transient proteinuria at >5 mg/kg doses. Monitor urinary β2-microglobulin and adjust dosing intervals (e.g., q48h in dogs) .

Q. What computational tools predict Osteostatin interactions with non-mammalian PTH receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.